REACTION_CXSMILES
|
N(C(OCC)=O)=NC(OCC)=O.O[CH:14]([C:26]1[CH:31]=[N:30][CH:29]=[CH:28][N:27]=1)[CH2:15][CH2:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:18]=1[OH:25].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:24][O:23][C:21]1[CH:22]=[C:17]2[C:18](=[CH:19][CH:20]=1)[O:25][CH:14]([C:26]1[CH:31]=[N:30][CH:29]=[CH:28][N:27]=1)[CH2:15][CH2:16]2
|
Name
|
Diethyl azodicarboxylate
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
2-(3-hydroxy-3-pyrazin-2-yl-propyl)-4-methoxy-phenol
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
OC(CCC1=C(C=CC(=C1)OC)O)C1=NC=CN=C1
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (ethyl acetate in cyclohexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCC(OC2=CC1)C1=NC=CN=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 665 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |